5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole
Overview
Description
5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole is an organic compound that features a benzo[1,3]dioxole ring substituted with a bromo-vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole typically involves the bromination of a vinyl group attached to the benzo[1,3]dioxole ring. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a vinyl halide is coupled with a benzo[1,3]dioxole derivative under basic conditions . The reaction conditions often involve the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromo-vinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromo-vinyl group can lead to the formation of the corresponding alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be employed.
Major Products
The major products formed from these reactions include substituted benzo[1,3]dioxoles, epoxides, and reduced alkenes or alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of advanced electronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromo-vinyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: A closely related compound with a bromine atom directly attached to the benzo[1,3]dioxole ring.
5-Chloromethyl-6-nitrobenzo[1,3]dioxole: Another derivative with a chloromethyl and nitro group, showing different reactivity and applications.
Propyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A benzenoid compound with a methoxy and carboxylate group, used in anti-inflammatory research.
Uniqueness
5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole is unique due to the presence of the bromo-vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXOJPBBVAQCRW-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273479 | |
Record name | 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77150-95-9 | |
Record name | 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77150-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1E)-2-Bromoethenyl]-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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